N-(2,6-Dimethylphenyl)-5-Methyl-3-Isoxazolecarboxamide (D2624) is a novel experimental anticonvulsant agent. [] It belongs to a new series of compounds related to lidocaine. [] D2624 has been primarily studied in animal models and human subjects to understand its pharmacokinetic properties and metabolic pathways. []
D2624 undergoes extensive first-pass metabolism in rats, leading to the formation of two primary metabolites: D3017 (the primary alcohol) and 2,6-dimethylaniline (2,6-DMA). [] D3017 is formed via NADPH-dependent oxidation of D2624, likely catalyzed by cytochrome P450 enzymes. [] 2,6-DMA is generated through NADPH-independent hydrolysis of the amide bond in either D2624 or D3017, potentially catalyzed by amidase enzymes. [] A third metabolite, D3270 (the carboxylic acid derivative of D3017), has been identified in rat urine. []
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7